molecular formula C20H28N4O3 B13774961 Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- CAS No. 81186-21-2

Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)-

Cat. No.: B13774961
CAS No.: 81186-21-2
M. Wt: 372.5 g/mol
InChI Key: NIPSVSOVTLKTPQ-UHFFFAOYSA-N
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Description

Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and a cyclopentyl-substituted imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through a cyclization reaction involving amido-nitriles and nickel-catalyzed addition to nitriles . The cyclopentyl group is introduced through a substitution reaction, and the benzoyl group is added via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, benzyl derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with G-protein coupled receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Cyclopentylamine: Features a cyclopentyl group attached to an amine.

Uniqueness

Butyric acid, 4-(benzoyl((cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino)methyl)amino)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butyric acid backbone, benzoyl group, and cyclopentyl-substituted imidazole moiety allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

CAS No.

81186-21-2

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

4-[benzoyl-[[cyclopentyl(4,5-dihydro-1H-imidazol-2-yl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C20H28N4O3/c25-18(26)11-6-14-23(19(27)16-7-2-1-3-8-16)15-24(17-9-4-5-10-17)20-21-12-13-22-20/h1-3,7-8,17H,4-6,9-15H2,(H,21,22)(H,25,26)

InChI Key

NIPSVSOVTLKTPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CN(CCCC(=O)O)C(=O)C2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

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